19-Iodocholesterol 3-ethyl ether
CAS No.: 66277-12-1
Cat. No.: VC1810089
Molecular Formula: C29H49IO
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66277-12-1 |
|---|---|
| Molecular Formula | C29H49IO |
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | (3S,8S,9S,10S,13R,14S,17R)-3-ethoxy-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
| Standard InChI | InChI=1S/C29H49IO/c1-6-31-23-14-17-29(19-30)22(18-23)10-11-24-26-13-12-25(21(4)9-7-8-20(2)3)28(26,5)16-15-27(24)29/h10,20-21,23-27H,6-9,11-19H2,1-5H3/t21-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
| Standard InChI Key | VNONSVJHTAHLPB-KYZQNHQYSA-N |
| Isomeric SMILES | CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)CI |
| SMILES | CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |
| Canonical SMILES | CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |
Introduction
Chemical Structure and Properties
19-Iodocholesterol 3-ethyl ether is a derivative of cholesterol that maintains the core steroid structure while incorporating key modifications. The presence of an iodine atom at the 19th carbon position introduces radiopharmaceutical potential, while the ethyl ether group at the 3rd carbon affects the compound's lipophilicity and metabolic stability. The compound's molecular formula is C29H49IO, reflecting these structural modifications from the base cholesterol molecule.
The three-dimensional configuration of 19-Iodocholesterol 3-ethyl ether is critical to its biological activity. The compound maintains the specific stereochemistry at multiple chiral centers that is characteristic of steroids, including the (3S,8S,9S,10S,13R,14S,17R) configuration. This precise spatial arrangement allows for selective binding to target tissues and receptors, particularly in steroid-producing organs such as the adrenal glands.
The full IUPAC name of the compound is (3S,8S,9S,10S,13R,14S,17R)-3-ethoxy-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene, which comprehensively describes its complex structure and stereochemistry.
For research and regulatory purposes, 19-Iodocholesterol 3-ethyl ether has been assigned various chemical identifiers that facilitate its precise identification in scientific literature and databases. These identifiers ensure that researchers can accurately reference the compound across different platforms and research contexts.
Table 2: Chemical Identifiers for 19-Iodocholesterol 3-ethyl ether
| Identifier Type | Value |
|---|---|
| CAS Number | 66277-12-1 |
| Standard InChI | InChI=1S/C29H49IO/c1-6-31-23-14-17-29(19-30)22(18-23)10-11-24-26-13-12-25(21(4)9-7-8-20(2)3)28(26,5)16-15-27(24)29/h10,20-21,23-27H,6-9,11-19H2,1-5H3/t21-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
| Standard InChIKey | VNONSVJHTAHLPB-KYZQNHQYSA-N |
| Isomeric SMILES | CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4(C@HCC[C@@H]4C@HCCCC(C)C)C)CI |
| Canonical SMILES | CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |
| PubChem Compound ID | 6455302 |
These chemical identifiers provide unambiguous means of identifying 19-Iodocholesterol 3-ethyl ether in chemical databases and literature. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations encode the structural information of the molecule in text strings that can be processed by chemical software applications.
Biological Activity
19-Iodocholesterol 3-ethyl ether exhibits biological activity that is largely derived from its structural similarity to cholesterol while having distinctive tissue distribution patterns. The compound's ability to mimic certain aspects of cholesterol metabolism while being processed differently by specific enzymatic systems makes it valuable for diagnostic applications .
One of the most significant biological characteristics of 19-iodocholesterol derivatives is their tendency to accumulate in steroid-producing tissues, particularly the adrenal glands. This selective tissue distribution forms the basis for their application in adrenal imaging. The precise mechanisms behind this selective accumulation likely involve the compound's interaction with steroidogenic pathways and cholesterol transport mechanisms in these tissues .
Research on related compounds suggests that 19-iodocholesterol derivatives are poor substrates for cholesterol esterase enzymes compared to natural cholesterol esters. Studies have shown that 19-iodocholesteryl oleate exhibited a higher Km value (76.2 μM) compared to cholesteryl oleate (16.2 μM) when tested with adrenal cholesterol esterase, indicating lower enzyme affinity. Additionally, the maximum reaction velocity (V) was significantly lower for the iodinated compound (37.6 pmol/min/mg protein compared to 602 pmol/min/mg protein for cholesteryl oleate) .
Radiopharmaceutical Applications
The potential for isotope substitution makes 19-Iodocholesterol 3-ethyl ether particularly valuable in radiopharmaceutical applications. By replacing the stable iodine atom with radioactive isotopes such as iodine-123, iodine-125, or iodine-131, researchers and clinicians can create imaging agents that emit detectable radiation while maintaining the biological targeting properties of the parent compound.
The choice of radioisotope depends on the specific imaging requirements and considerations such as half-life, radiation type, and energy. For diagnostic imaging, isotopes with shorter half-lives and gamma emission (such as iodine-123) are often preferred to minimize radiation exposure to patients while providing adequate image quality. For research applications or therapeutic purposes, longer-lived isotopes might be selected .
The preparation of radioiodinated derivatives typically involves an isotope exchange reaction, where the stable iodine atom is replaced with a radioactive isotope under controlled conditions. This process must be optimized to achieve high radiochemical yields and purity while preserving the chemical integrity of the compound. The search results describe such a procedure for a related compound, involving the reaction of Na[125I] with 19-iodocholesteryl oleate in acetone under reflux conditions .
Comparison with Similar Compounds
19-Iodocholesterol 3-ethyl ether shares structural similarities with several related compounds, including 19-iodocholesterol, 19-iodocholesterol 3-methyl ether, and various cholesterol esters. Understanding the comparative properties of these compounds provides insights into structure-activity relationships and helps optimize compounds for specific applications .
Table 3: Comparison of 19-Iodocholesterol 3-ethyl ether with Related Compounds
| Compound | Key Differences | Implications |
|---|---|---|
| 19-Iodocholesterol | Lacks the ethyl ether group at C-3 | Different lipophilicity and metabolic profile |
| 19-Iodocholesterol 3-methyl ether | Contains methyl ether instead of ethyl ether at C-3 | Slightly different pharmacokinetic properties |
| 19-Iodocholesteryl oleate | Contains an ester linkage instead of an ether at C-3 | Different enzymatic susceptibility |
| Cholesterol | Lacks iodine at C-19 and ether at C-3 | Different biodistribution and metabolic fate |
Research has shown significant differences in enzymatic processing between natural cholesterol esters and 19-iodinated derivatives. For instance, studies comparing cholesteryl oleate and 19-iodocholesteryl oleate as substrates for adrenal cholesterol esterase revealed that the iodinated compound had a higher Km value (76.2 μM vs. 16.2 μM) and lower maximum reaction velocity (37.6 vs. 602 pmol/min/mg protein), indicating poorer substrate characteristics. These differences likely contribute to the distinctive biodistribution patterns observed with 19-iodinated cholesterol derivatives .
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